5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a furan ring and a diazinane trione structure
Preparation Methods
The synthesis of 5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of furan derivatives with diazinane trione precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones, forming larger, more complex molecules.
Scientific Research Applications
5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interfere with specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The furan ring and diazinane trione structure allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-[(Furan-3-YL)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione include other furan derivatives and diazinane trione compounds. These compounds share structural similarities but may differ in their reactivity and biological activity. For example, compounds with different substituents on the furan ring may exhibit varying degrees of antimicrobial or anticancer activity. The unique combination of the furan ring and diazinane trione structure in this compound sets it apart from other similar compounds, providing distinct advantages in specific applications.
Properties
IUPAC Name |
5-(furan-3-ylmethylidene)-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-6-11(2)15(12(3)7-10)20-17(22)14(16(21)19-18(20)23)8-13-4-5-24-9-13/h4-9H,1-3H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZGSQRVSRVSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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